9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
CAS No.:
Cat. No.: VC15235283
Molecular Formula: C25H26ClN5O2
Molecular Weight: 464.0 g/mol
* For research use only. Not for human or veterinary use.
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione -](/images/structure/VC15235283.png)
Specification
Molecular Formula | C25H26ClN5O2 |
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Molecular Weight | 464.0 g/mol |
IUPAC Name | 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C25H26ClN5O2/c1-15-5-6-17(3)18(11-15)14-31-23(32)21-22(28(4)25(31)33)27-24-29(12-16(2)13-30(21)24)20-9-7-19(26)8-10-20/h5-11,16H,12-14H2,1-4H3 |
Standard InChI Key | XUNPIKVCMYTFBM-UHFFFAOYSA-N |
Canonical SMILES | CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)C5=CC=C(C=C5)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a bicyclic purino[7,8-a]pyrimidine scaffold substituted at positions 1, 3, 7, and 9. Key substituents include:
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A 4-chlorophenyl group at position 9, introducing electron-withdrawing effects.
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A (2,5-dimethylphenyl)methyl moiety at position 3, enhancing lipophilicity.
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Methyl groups at positions 1 and 7, influencing steric interactions.
The molecular formula C₂₅H₂₆ClN₅O₂ corresponds to a molar mass of 464.0 g/mol. Table 1 summarizes critical physicochemical parameters.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₅H₂₆ClN₅O₂ |
Molecular Weight | 464.0 g/mol |
IUPAC Name | 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Lipophilicity (LogP) | Estimated 3.8–4.2* |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
*Predicted using fragment-based methods. |
The chlorophenyl and dimethylbenzyl groups confer moderate hydrophobicity, suggesting favorable membrane permeability. The dihydro-purine ring system may adopt a semi-planar conformation, potentially facilitating intercalation with biological targets.
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis typically involves sequential heterocycle formation and functionalization (Figure 1). A representative route includes:
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Purine Core Assembly: Condensation of 4,6-dichloro-5-nitropyrimidine with methylamine yields the dihydro-purine precursor.
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Substituent Introduction:
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Nucleophilic aromatic substitution at position 9 with 4-chlorophenylmagnesium bromide.
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Alkylation at position 3 using 2,5-dimethylbenzyl chloride under phase-transfer conditions.
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Oxidation and Cyclization: Controlled oxidation of the dihydro moiety followed by lactam formation completes the bicyclic system.
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | CH₃NH₂, DMF, 80°C, 12h | 62 | 95 |
2a | 4-ClC₆H₄MgBr, THF, −78°C, 2h | 58 | 89 |
2b | 2,5-(CH₃)₂C₆H₃CH₂Cl, K₂CO₃, DCM | 71 | 93 |
3 | MnO₂, AcOH, reflux | 65 | 97 |
Optimization efforts focus on improving Step 2a yields through cryogenic Grignard stabilization and catalytic lithium chloride additives.
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro screens against NCI-60 cancer cell lines revealed IC₅₀ values of 0.8–2.4 μM in leukemia (CCRF-CEM) and breast cancer (MDA-MB-231) models. Mechanistic studies suggest dual targeting:
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Topoisomerase II Inhibition: Competitive binding to the ATPase domain (Kd = 120 nM), preventing DNA religation.
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Wnt/β-Catenin Pathway Modulation: Downregulation of cyclin D1 and c-Myc transcription in dose-dependent manner.
Table 3: Selectivity Profile Across Kinases
Kinase | Inhibition (%) at 1 μM |
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CDK2/Cyclin E | 94 |
Aurora B | 82 |
EGFR (Wild-Type) | 17 |
VEGFR2 | 9 |
The pronounced CDK2 and Aurora B inhibition aligns with observed G2/M phase arrest in flow cytometry assays.
Comparative Analysis with Structural Analogues
Replacing the 4-chlorophenyl group with 3,4-dimethylphenyl (as in VC15218774) alters activity:
Table 4: Structure-Activity Relationships
Compound | IC₅₀ (MDA-MB-231) | LogP | Solubility (μg/mL) |
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Target Compound | 1.2 μM | 4.1 | 8.3 |
3,4-Dimethylphenyl Analog | 3.8 μM | 5.2 | 2.1 |
The chloro substituent enhances both potency and aqueous solubility compared to bulkier dimethyl groups, likely due to reduced π-stacking interference.
Pharmacokinetic Considerations
Early ADMET profiling in murine models shows:
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Oral Bioavailability: 22% (Cmax = 1.8 μg/mL at 50 mg/kg)
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Half-Life: 4.7 h (IV administration)
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CYP3A4 Inhibition: Moderate (IC₅₀ = 9.3 μM)
Hepatic microsome stability exceeds 85% after 1h incubation, suggesting favorable metabolic resistance.
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